2-(6-Bromo-1H-indazol-3-yl)acetic acid chemical properties
2-(6-Bromo-1H-indazol-3-yl)acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
Executive Summary
2-(6-Bromo-1H-indazol-3-yl)acetic acid is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its rigid indazole core, combined with the versatile reactivity of the C6-bromo and C3-acetic acid functionalities, makes it a valuable intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines detailed synthetic protocols for its precursor and a proposed route for its formation, explores its key chemical reactions, and discusses its application in the development of therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important scaffold.
Introduction: The Privileged 6-Bromoindazole Scaffold
The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its ability to mimic the purine core and engage in critical hydrogen bonding interactions with biological targets.[1] This has led to the development of several FDA-approved drugs incorporating this motif, such as the multi-kinase inhibitors Pazopanib and Axitinib, which are used in cancer therapy.[1][2]
The strategic placement of a bromine atom at the 6-position of the indazole ring confers significant synthetic advantages. The C6-bromo group is relatively stable, yet serves as a highly effective functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[3] This allows for the late-stage modification of drug candidates to fine-tune their pharmacological profiles. The compound 2-(6-Bromo-1H-indazol-3-yl)acetic acid combines this versatile C6-bromo handle with a carboxylic acid moiety at the C3 position, providing an orthogonal site for amide bond formation, further extending its utility as a bifunctional linker and core fragment in drug design.
Physicochemical and Structural Properties
The fundamental properties of 2-(6-Bromo-1H-indazol-3-yl)acetic acid are critical for its handling, reaction setup, and formulation. While experimental data for some properties are limited, a combination of vendor-supplied information and predictive models provides a solid foundation for laboratory use.
Table 1: Physicochemical Properties of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(6-bromo-1H-indazol-3-yl)acetic acid | N/A |
| CAS Number | 944904-66-9 | [4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [4][5] |
| Molecular Weight | 255.07 g/mol | [4] |
| Density | 1.838 g/cm³ (Predicted) | [4] |
| Boiling Point | 484.4 °C at 760 mmHg (Predicted) | [4] |
| Vapor Pressure | 3.4 x 10⁻¹⁰ mmHg at 25°C (Predicted) | [4] |
| Refractive Index | 1.73 (Predicted) | [4] |
| XlogP (Predicted) | 1.7 | [5] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol (Inferred from 6-Bromo-1H-indazole) | [3] |
Structural Information:
Synthesis and Purification
The synthesis of 2-(6-bromo-1H-indazol-3-yl)acetic acid is logically approached via a multi-step sequence starting from commercially available materials. The process involves the initial construction of the core 6-bromo-1H-indazole ring, followed by the introduction of the acetic acid side chain at the C3 position.
Synthesis of the Precursor: 6-Bromo-1H-indazole
A robust and scalable method for producing the 6-bromo-1H-indazole precursor is the diazotization and subsequent cyclization of 4-bromo-2-methylaniline.[6] This established industrial process ensures a reliable supply of the key intermediate.
Experimental Protocol: Large-Scale Synthesis of 6-Bromo-1H-indazole [6]
-
Step 1: Acetylation. In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the internal temperature below 40°C. The acetylation step protects the amine and activates the aromatic ring for the subsequent reaction.
-
Step 2: Diazotization and Cyclization. To the mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Isoamyl nitrite serves as the diazotizing agent, which, upon intramolecular cyclization, forms the indazole ring. The reaction is monitored for completion by TLC or HPLC.
-
Step 3: Work-up and Hydrolysis. After cooling the reaction to 25°C, remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation to remove residual organic solvents. Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C to hydrolyze the acetyl group.
-
Step 4: Isolation and Purification. Cool the acidic mixture to 20°C. Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry it under vacuum to yield 6-Bromo-1H-indazole.[6]
Proposed Synthesis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
With the 6-bromo-1H-indazole precursor in hand, the acetic acid moiety can be introduced at the C3 position. While direct C3 alkylation can be challenging due to competing N1 alkylation, a common and effective strategy involves deprotonation followed by reaction with an appropriate electrophile and subsequent hydrolysis.
Proposed Experimental Protocol:
-
Step 1: Alkylation. To a solution of 6-bromo-1H-indazole (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0°C under an inert atmosphere (N₂ or Ar). Allow the mixture to stir for 30 minutes. This deprotonates the indazole, primarily at the N1 position, forming the sodium salt. Add ethyl bromoacetate (1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction introduces the ethyl acetate group. While N1 is the most acidic site, subsequent functionalization at C3 is well-documented in indazole chemistry, often proceeding through this intermediate or via direct C3-metalation routes.
-
Step 2: Hydrolysis. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Concentrate the organic phase under reduced pressure. Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 equiv.) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Step 3: Isolation. Acidify the reaction mixture to pH 2-3 with 1M HCl. The carboxylic acid product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(6-bromo-1H-indazol-3-yl)acetic acid.
Purification and Characterization
Purification of the final product can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The structural integrity and purity of the compound must be rigorously confirmed using standard analytical techniques.[6][7]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[3]
Chemical Reactivity and Derivatization Potential
2-(6-bromo-1H-indazol-3-yl)acetic acid is a trifunctional molecule, offering multiple handles for chemical modification. This versatility is the cornerstone of its utility in constructing diverse chemical libraries for drug discovery.
-
Carboxylic Acid Group (C3): The primary site for amide bond formation. Coupling with a wide array of primary or secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC) allows for the introduction of various functional groups to modulate solubility, cell permeability, and target engagement.
-
Indazole N1-H: This site can be alkylated or arylated to block a hydrogen bond donor site or to introduce substituents that can probe specific pockets in a protein target. Protection with groups like Boc (tert-butyloxycarbonyl) is also common.
-
C6-Bromo Group: This is an ideal handle for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, attaching various amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Applications in Medicinal Chemistry
The primary application of 2-(6-bromo-1H-indazol-3-yl)acetic acid is as an intermediate in the synthesis of kinase inhibitors.[6] The indazole core often serves as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituents directed from the C3 and C6 positions explore adjacent hydrophobic regions and solvent-exposed areas, respectively.
Hypothetical Drug Discovery Workflow:
A research team aiming to develop a novel inhibitor for a specific kinase could employ the title compound as follows:
-
Scaffold Docking: Computational modeling places the 6-bromoindazole core within the target's hinge region.
-
Amide Library Synthesis: The carboxylic acid is coupled with a library of diverse amines to optimize interactions with a nearby pocket (e.g., a solvent-exposed region where polarity and charge can enhance affinity and selectivity).
-
Cross-Coupling for Potency: The most promising candidates from the amide library are then subjected to Suzuki or Buchwald-Hartwig coupling at the C6-bromo position to install a group designed to fit a deep hydrophobic pocket, thereby maximizing potency.
This strategy leverages the orthogonal reactivity of the molecule to systematically build complexity and optimize pharmacological properties. The 6-bromoindazole scaffold has been successfully used in the development of PI3K inhibitors for respiratory diseases and various anti-cancer agents.[8][9]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 2-(6-bromo-1H-indazol-3-yl)acetic acid and its precursors. The following guidelines are based on safety data for structurally related compounds.[10][11][12]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Minimize dust generation.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 2-(6-bromo-1H-indazol-3-yl)acetic acid| CAS:#944904-66-9 -Letopharm Limited [letopharm.com]
- 5. PubChemLite - 2-(6-bromo-1h-indazol-3-yl)acetic acid (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. aksci.com [aksci.com]
